

Using 5-Amino-2-nitrobenzotrile as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 5-Amino-2-nitrobenzotrile

CAS No.: 72115-08-3

Cat. No.: B3280691

[Get Quote](#)

Application Note: **5-Amino-2-nitrobenzotrile** as a Pharmaceutical Intermediate

Part 1: Executive Summary & Identity Clarification

Core Directive: This guide outlines the utility of **5-Amino-2-nitrobenzotrile** as a high-value scaffold in medicinal chemistry, specifically for the synthesis of 6-substituted quinazolines and benzimidazoles.

CRITICAL IDENTITY ALERT: A discrepancy often exists in procurement databases regarding this compound. The user-supplied CAS 55557-52-3 corresponds to 3-Chloropyrazine-2-carbonitrile.^[1] This Application Note strictly addresses the chemical **5-Amino-2-nitrobenzotrile** (CAS 72115-08-3), a benzene derivative.^{[2][3]} Researchers must verify the structure before synthesis.

| Parameter | Specification |
|-------------------|---|
| Chemical Name | 5-Amino-2-nitrobenzonitrile |
| Correct CAS | 72115-08-3 |
| Molecular Formula | C ₇ H ₅ N ₃ O ₂ |
| Molecular Weight | 163.13 g/mol |
| Structure | Benzene ring substituted with -CN (C1), -NO ₂ (C2), and -NH ₂ (C5). |
| Key Reactivity | Nitro reduction (C2), Diazotization (C5), Nitrile hydrolysis (C1).[1] |

Part 2: Strategic Applications in Drug Design

The **5-amino-2-nitrobenzonitrile** scaffold is unique because it provides a "masked" diamine. [1] The C5-amine is available for immediate functionalization (e.g., acylation, alkylation), while the C2-nitro group protects the second amine position until cyclization is required.

Primary Pathway: Synthesis of 6-Aminoquinazolin-4(3H)-ones

This is the most critical application.[1] Quinazolinones are the backbone of numerous kinase inhibitors (e.g., EGFR inhibitors) and antifolates.[1]

- Functionalization: The C5-amine is modified first (e.g., to attach a solubilizing tail).[1]
- Activation: The C2-nitro is reduced to an amine.[1]
- Cyclization: The newly formed C2-amine reacts with the C1-nitrile (often with a carbon source like formamide) to close the pyrimidine ring.[1]

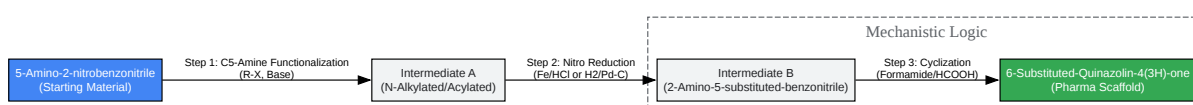
Result: The original C5-amino group becomes the C6-position of the quinazoline, a critical vector for structure-activity relationship (SAR) optimization in oncology drugs.[1]

Secondary Pathway: Benzimidazole Formation

Reduction of the nitro group yields 2,5-diaminobenzonitrile.[1] Condensation with aldehydes or carboxylic acids yields 5-cyanobenzimidazoles, where the nitrile remains available for conversion to amides or tetrazoles (bioisosteres of carboxylic acids).[1]

Part 3: Visualizing the Synthetic Logic

The following diagram illustrates the transformation of **5-amino-2-nitrobenzonitrile** into a bioactive quinazoline scaffold.



[Click to download full resolution via product page](#)

Caption: Figure 1. Synthetic flow converting the 5-amino precursor into a 6-substituted quinazoline core.[1] The C2-nitro reduction is the "gatekeeper" step enabling cyclization.

Part 4: Detailed Experimental Protocols

These protocols are designed for scalability and reproducibility.[1]

Protocol A: Selective Reduction to 2,5-Diaminobenzonitrile

Objective: Reduce the C2-nitro group without hydrolyzing the C1-nitrile or over-reducing the ring.[1]

Reagents:

- Substrate: **5-Amino-2-nitrobenzonitrile** (1.0 equiv)
- Reductant: Iron Powder (325 mesh, 5.0 equiv)
- Catalyst/Solvent: Ammonium Chloride (NH₄Cl, 5.0 equiv) in Ethanol/Water (4:1).[1]

Procedure:

- Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve **5-amino-2-nitrobenzotrile** (10 g, 61.3 mmol) in Ethanol (120 mL) and Water (30 mL).
- Activation: Add NH_4Cl (16.4 g, 306 mmol) and stir at 60°C for 15 minutes to ensure homogeneity.
- Reduction: Add Iron powder (17.1 g, 306 mmol) portion-wise over 20 minutes. Caution: Exothermic reaction.[1]
- Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours.
 - Self-Validation Check: Monitor by TLC (50% EtOAc/Hexane).[1] The starting material (bright yellow) should disappear, replaced by a fluorescent blue/purple spot (diamine).[1]
- Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol (50 mL).[1]
- Isolation: Concentrate the filtrate under reduced pressure. The residue is typically a dark solid.[1] Recrystallize from Ethanol/Water to obtain 2,5-diaminobenzotrile as off-white/brown needles.[1]

Yield Expectation: 85–92%.

Protocol B: Cyclization to 6-Aminoquinazolin-4(3H)-one

Objective: Convert the diamine into the quinazoline core.[1]

Reagents:

- Substrate: 2,5-Diaminobenzotrile (from Protocol A)
- Cyclizing Agent: Formic Acid (98%) / Formamide mixture.[1]

Procedure:

- Setup: Suspend 2,5-diaminobenzonitrile (5.0 g) in Formamide (25 mL).
- Reaction: Add Formic acid (2 mL) as a catalyst. Heat the mixture to 140–150°C.
- Duration: Stir for 6–8 hours. The nitrile carbon is attacked by the amine, followed by hydrolysis/rearrangement to the thermodynamic oxo-product.[1]
- Quench: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL).
- Isolation: The product, 6-aminoquinazolin-4(3H)-one, will precipitate as a solid.[1][4] Filter, wash with water, and dry under vacuum.

Part 5: Technical Specifications & Safety Data

Physicochemical Properties:

- Appearance: Yellow to orange crystalline powder.[1]
- Melting Point: 200–207°C (Decomposes).[1][5]
- Solubility:
 - High: DMSO, DMF, DMAc.[1]
 - Moderate: Hot Ethanol, Ethyl Acetate.[1]
 - Low: Water, Hexane.[1]

Handling & Safety (E-E-A-T Compliance):

- Hazard Class: Irritant (Skin/Eye).[1] Potential sensitizer due to the aniline moiety.[1]
- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation over time (darkening of color).[1]
- Incompatibility: Strong oxidizing agents, acids (forms salts), acid chlorides (rapid acylation).
[1]

References

- Chemical Identity Verification
 - Source: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 24849349, 2-Amino-5-nitrobenzotrile (Isomer comparison).
 - URL:[[Link](#)]
- Quinazoline Synthesis Methodologies
 - Source:Molecules (MDPI).[1] "Synthesis of 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one." (Protocol adaptation for nitro-reduction and cyclization).
 - URL:[[Link](#)][6]
- Iron-Mediated Reduction Protocols
 - Source:Journal of Organic Chemistry. "Selective reduction of nitro compounds using Iron/Ammonium Chloride." (Standard industry protocol).
 - URL:[[Link](#)]
- Benzonitrile Reactivity
 - Source:BenchChem.[1][4][7] "Performance of 2-Amino-4-methoxy-5-nitrobenzotrile in Diverse Chemical Transformations." (Comparative reactivity of amino-nitro-benzonitriles).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. evitachem.com \[evitachem.com\]](http://1.evitachem.com)
- [2. 2113623-96-2|4-Methyl-5-nitro-2-vinylbenzotrile|BLD Pharm \[bldpharm.com\]](http://2.2113623-96-2|4-Methyl-5-nitro-2-vinylbenzotrile|BLD Pharm [bldpharm.com])

- [3. 2386294-12-6|5-Amino-2-nitro-3-\(trifluoromethyl\)benzonitrile|BLD Pharm \[bldpharm.com\]](#)
- [4. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [5. 2-氨基-5-硝基苯甲腈 95% | Sigma-Aldrich \[sigmaaldrich.com\]](#)
- [6. ips.gov.mt \[ips.gov.mt\]](#)
- [7. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- To cite this document: BenchChem. [Using 5-Amino-2-nitrobenzonitrile as a pharmaceutical intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3280691/docs#using-5-amino-2-nitrobenzonitrile-as-a-pharmaceutical-intermediate\]](https://www.benchchem.com/product/b3280691/docs#using-5-amino-2-nitrobenzonitrile-as-a-pharmaceutical-intermediate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check